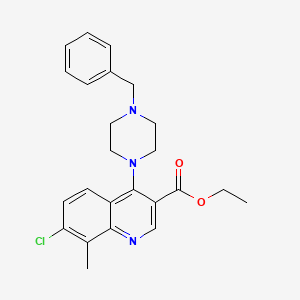

Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate

Description

Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate is a synthetic compound that belongs to the quinoline class of chemicals.

Properties

IUPAC Name |

ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN3O2/c1-3-30-24(29)20-15-26-22-17(2)21(25)10-9-19(22)23(20)28-13-11-27(12-14-28)16-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXVSNOUSINWRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1N3CCN(CC3)CC4=CC=CC=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate typically involves multiple steps. One common method includes the reaction of 7-chloro-8-methylquinoline-3-carboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 4-benzylpiperazine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C24H26ClN3O2

Molecular Weight: 423.935 g/mol

Structural Features: The compound features a quinoline core substituted with a benzylpiperazine moiety and a carboxylate group, which is essential for its biological activity.

Biological Activities

Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate has been investigated for several biological activities:

-

Antimicrobial Activity:

- Studies indicate that derivatives of quinoline compounds possess significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the benzylpiperazine moiety enhances the antimicrobial potency due to its ability to interact with bacterial enzymes and receptors .

-

Antiviral Potential:

- Research has highlighted the potential of similar piperazine derivatives in treating viral infections, particularly hepatitis C virus (HCV). The structural similarity suggests that ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate may exhibit antiviral properties through mechanisms involving enzyme inhibition or receptor modulation .

-

Anticancer Activity:

- Compounds containing quinoline structures have been studied for their anticancer properties. Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several quinoline derivatives against pathogenic bacteria. Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate exhibited significant inhibitory effects against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Case Study 2: Antiviral Activity

Research focused on piperazine-based compounds revealed that derivatives similar to ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate showed promising results in inhibiting HCV replication in vitro, indicating potential for further development as antiviral agents .

Mechanism of Action

The mechanism of action for Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby disrupting cellular processes in microbes or cancer cells. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one

- 3-(4-(Substituted)-piperazin-1-yl)cinnolines

Uniqueness

Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate is unique due to its specific quinoline structure combined with the benzylpiperazine moiety, which may confer distinct biological activities compared to other similar compounds .

Biological Activity

Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate, with the CAS number 457937-15-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 423.94 g/mol

- Boiling Point : Not specified in the literature

- Solubility : Solubility data is limited but is generally expected to be moderate due to its organic structure.

Biological Activity Overview

Quinoline derivatives, including Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate, have been associated with various biological activities:

- Antitumor Activity : Quinoline compounds have demonstrated significant antitumor effects through mechanisms involving DNA intercalation and inhibition of kinases involved in cell proliferation. Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate may exhibit similar properties, potentially acting as an inhibitor of Pim-1 kinase, which plays a crucial role in tumor growth and survival .

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies have indicated that quinoline derivatives possess activity against a range of pathogens, including bacteria and fungi. This suggests that Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate could be developed for therapeutic applications in infectious diseases .

- Anti-inflammatory Effects : Research indicates that quinoline derivatives may also exhibit anti-inflammatory properties. The compound's structural features could contribute to its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory disorders .

The biological activity of Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate can be attributed to several mechanisms:

- DNA Intercalation : Quinoline derivatives are known for their ability to intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in cancer treatment .

- Kinase Inhibition : The compound may inhibit specific kinases such as Pim-1, thereby affecting cellular signaling pathways that regulate growth and apoptosis .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of quinoline derivatives:

- Synthesis and Evaluation : A recent study highlighted the synthesis of various quinoline derivatives, including Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate, followed by biological assays that demonstrated its potential as an antitumor agent .

- In Vitro Studies : In vitro studies have shown that quinoline derivatives can effectively inhibit the growth of cancer cell lines, suggesting their potential utility in cancer therapy .

- Comparative Studies : Comparative studies with other quinoline derivatives have indicated that modifications in the piperazine ring can enhance biological activity, suggesting avenues for further development of more potent analogs .

Q & A

Basic: What are the common synthetic routes for this compound, and what key intermediates are involved?

Answer:

The synthesis typically involves constructing the quinoline core followed by functionalization of the piperazine moiety. Key intermediates include:

- Methyl 7-chloro-8-methylquinoline-3-carboxylate (or its ethyl analog), which serves as the quinoline backbone .

- 4-Benzylpiperazine derivatives , introduced via nucleophilic substitution or coupling reactions at position 4 of the quinoline ring .

For example, describes a two-step synthesis using ethyl 3-methyl-1H-pyrrole-2-carboxylate and substituted carbonyl chlorides, achieving yields of 15–40% through cyclocondensation . Similar strategies in use α-acetyl-N-arylhydrazonoyl chlorides for cyclization .

Advanced: How can low yields in the cyclocondensation step be optimized?

Answer:

Low yields in cyclocondensation (e.g., 15% in ) may arise from steric hindrance or competing side reactions. Methodological improvements include:

- Solvent optimization : Switching to polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity .

- Catalyst screening : Using PPA (polyphosphoric acid) as a catalyst, as demonstrated in for lactamization of analogous quinoline derivatives .

- Temperature control : Gradual heating to 80–100°C to minimize decomposition .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.28–8.50 ppm, piperazine methylene at δ 2.37–3.44 ppm) .

- HRMS (ESI-TOF) : Validates molecular mass (e.g., [M+H]+ at m/z 406.2123 for a related analog) .

- IR spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Advanced: How do modifications to the piperazine or quinoline moieties affect biological activity?

Answer:

- Piperazine substitution : Replacing the benzyl group with a 4-methoxybenzyl group ( ) alters lipophilicity, impacting membrane permeability and receptor binding .

- Quinoline substituents : Chlorine at position 7 enhances antibacterial activity (common in fluoroquinolones), while methyl at position 8 may reduce metabolic degradation . SAR studies in highlight how cyclopropyl or fluorine substitutions improve pharmacokinetics .

Advanced: How can X-ray crystallography validate the structure, and what challenges arise?

Answer:

- SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data. Challenges include:

Basic: What are the initial steps in evaluating biological activity?

Answer:

- In vitro assays : Screen against bacterial strains (e.g., E. coli, S. aureus) using MIC (minimum inhibitory concentration) protocols .

- Enzyme inhibition : Test interactions with DNA gyrase or topoisomerase IV, common targets for quinolone antibiotics .

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:

Contradictions may arise from variations in:

- Assay conditions : Standardize pH, temperature, and bacterial growth phase.

- Compound purity : Verify via HPLC (≥95% purity) to exclude impurities affecting activity .

- Structural analogs : Compare with derivatives in , where trifluoromethyl groups enhance potency but reduce solubility .

Advanced: What computational methods support analog design?

Answer:

- Molecular docking : Predict binding modes to DNA gyrase using AutoDock Vina or Schrödinger Suite.

- QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with activity trends .

- ADMET prediction : Use SwissADME to optimize logP (ideally 1–3) and reduce hepatotoxicity risks .

Basic: How to address solubility issues during synthesis?

Answer:

- Co-solvent systems : Use DMSO/water mixtures for hydrophilic intermediates .

- Salt formation : Convert free bases to hydrochloride salts (common for piperazine derivatives) to enhance aqueous solubility .

Advanced: What strategies improve metabolic stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.